molecular formula C12H11NO4 B8751501 Ethyl 7-amino-4-oxo-4H-chromene-2-carboxylate

Ethyl 7-amino-4-oxo-4H-chromene-2-carboxylate

Cat. No. B8751501
M. Wt: 233.22 g/mol
InChI Key: CNWVQPJMIBPYKK-UHFFFAOYSA-N
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Patent
US04419352

Procedure details

A solution of sodium metal, (18.4 g, 0.8 gatom), in dry ethanol (1200 ml), was treated with N-(4-acetyl-3-hydroxyphenyl)acetamide (30.88 g, 0.16 mole). This mixture was stirred for 15 mins then diethyl oxalate (58.4 g, 54.3 ml, 0.4 mole), was added dropwise over 30 mins. The resulting mixture was heated and stirred at 60° C. for 2 hrs, allowed to cool and poured into a mixture of chloroform (600 ml), conc HCl (85 ml), and water (2000 ml). The organic layer was isolated and combined with a chloroform wash of the aqueous layer. The combined chloroform extracts were washed well with water then evaporated to dryness. The residue was taken into ethanol (400 ml), and conc.HCl (10 ml), was also added. The solution was heated at reflux for 30 minutes then evaporated to dryness. The residue was treated with ether and ethanol was added dropwise until the residue began to solidify. Insoluble material was filtered off, washed again with ether and the required sub-title product was recovered as a brown solid (20.5 g), (55%), mp 192°-194°. NMR and mass spectra confirmed the structure.
Quantity
18.4 g
Type
reactant
Reaction Step One
Quantity
30.88 g
Type
reactant
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One
Quantity
54.3 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
85 mL
Type
reactant
Reaction Step Four
Name
Quantity
2000 mL
Type
solvent
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].[C:2]([C:5]1[CH:10]=[CH:9][C:8]([NH:11]C(=O)C)=[CH:7][C:6]=1[OH:15])(=[O:4])[CH3:3].[C:16](OCC)(=O)[C:17]([O:19][CH2:20][CH3:21])=[O:18].Cl>C(O)C.C(Cl)(Cl)Cl.O>[NH2:11][C:8]1[CH:9]=[CH:10][C:5]2[C:2](=[O:4])[CH:3]=[C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[O:15][C:6]=2[CH:7]=1 |^1:0|

Inputs

Step One
Name
Quantity
18.4 g
Type
reactant
Smiles
[Na]
Name
Quantity
30.88 g
Type
reactant
Smiles
C(C)(=O)C1=C(C=C(C=C1)NC(C)=O)O
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
54.3 mL
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Four
Name
Quantity
85 mL
Type
reactant
Smiles
Cl
Name
Quantity
2000 mL
Type
solvent
Smiles
O
Name
Quantity
600 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred for 15 mins
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
STIRRING
Type
STIRRING
Details
stirred at 60° C. for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
The organic layer was isolated
WASH
Type
WASH
Details
wash of the aqueous layer
WASH
Type
WASH
Details
The combined chloroform extracts were washed well with water
CUSTOM
Type
CUSTOM
Details
then evaporated to dryness
ADDITION
Type
ADDITION
Details
HCl (10 ml), was also added
TEMPERATURE
Type
TEMPERATURE
Details
The solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
then evaporated to dryness
ADDITION
Type
ADDITION
Details
The residue was treated with ether and ethanol
ADDITION
Type
ADDITION
Details
was added dropwise until the residue
FILTRATION
Type
FILTRATION
Details
Insoluble material was filtered off
WASH
Type
WASH
Details
washed again with ether
CUSTOM
Type
CUSTOM
Details
the required sub-title product was recovered as a brown solid (20.5 g), (55%), mp 192°-194°

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
NC1=CC2=C(C(C=C(O2)C(=O)OCC)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.